molecular formula C23H20N2O6S B11231848 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231848
M. Wt: 452.5 g/mol
InChI Key: AYCMSKOFXRSXFC-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin moiety, followed by the introduction of the benzoxazine ring. The benzenesulfonyl group is then added through sulfonation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream effects in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID: Shares the benzodioxin moiety but differs in the functional groups attached.

    3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 6-{[(4-METHYLPHENYL)SULFONYL]AMINO}HEXANOATE: Contains similar structural elements but with additional functional groups.

Uniqueness

4-(BENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of the benzoxazine ring, benzenesulfonyl group, and benzodioxin moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H20N2O6S/c26-23(24-16-10-11-20-21(14-16)30-13-12-29-20)22-15-25(18-8-4-5-9-19(18)31-22)32(27,28)17-6-2-1-3-7-17/h1-11,14,22H,12-13,15H2,(H,24,26)

InChI Key

AYCMSKOFXRSXFC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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